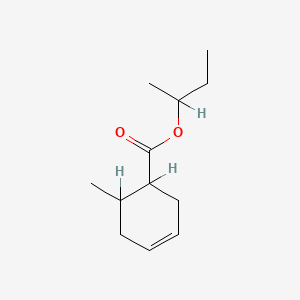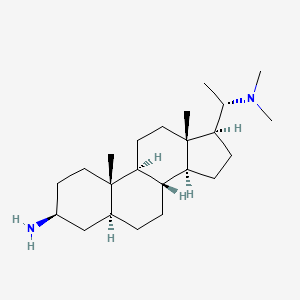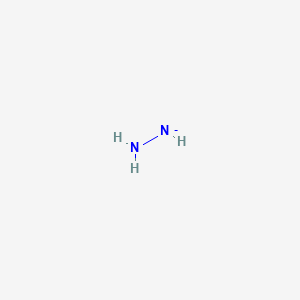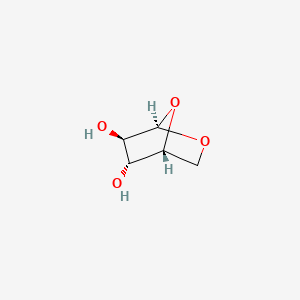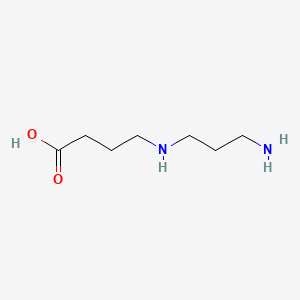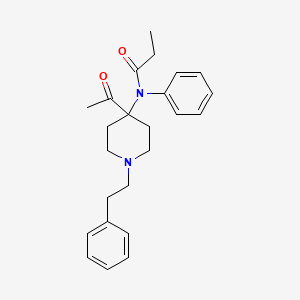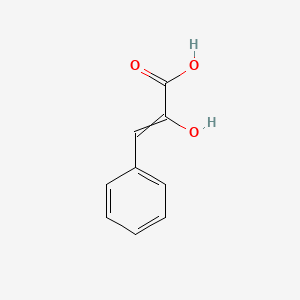
2-hydroxy-3-phenylprop-2-enoic acid
描述
Enol-Phenylpyruvic acid: is a 2-hydroxy monocarboxylic acid that is the enol form of phenylpyruvic acid. It consists of acrylic acid having a hydroxy substituent at the 2-position and a phenyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions:
Hydrolysis of Aminocinnamic Acid Derivatives: Enol-Phenylpyruvic acid can be prepared by hydrolyzing aminocinnamic acid derivatives, such as α-acetaminocinnamic acid.
Condensation of Benzaldehyde and Glycine Derivatives: Another method involves the condensation of benzaldehyde and glycine derivatives to form phenylazlactone, which is then hydrolyzed using acid or base catalysis.
Catalytic Carbonylation of Benzyl Halide: This method involves the catalytic carbonylation of benzyl halide in the presence of a catalytic system based on carbonyl complexes of cobalt or precursors.
Industrial Production Methods: Industrial production methods for 2-hydroxy-3-phenylprop-2-enoic acid typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Enol-Phenylpyruvic acid can undergo oxidation reactions, often resulting in the formation of phenylpyruvic acid.
Reduction: Reduction of 2-hydroxy-3-phenylprop-2-enoic acid can lead to the formation of various reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxy and phenyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Acid or base catalysts are often employed in hydrolysis and condensation reactions.
Major Products:
Phenylpyruvic Acid: A major product formed from the oxidation of this compound.
Reduced Derivatives: Various reduced forms of the compound can be obtained through reduction reactions.
科学研究应用
Chemistry:
- Enol-Phenylpyruvic acid is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions .
Biology:
- The compound plays a role in metabolic pathways and is studied for its involvement in biochemical processes .
Medicine:
- Enol-Phenylpyruvic acid derivatives are explored for their potential therapeutic applications, including enzyme inhibition and anti-inflammatory properties .
Industry:
作用机制
Enol-Phenylpyruvic acid exerts its effects through various biochemical pathways. It acts as a Bronsted acid, donating a hydron to acceptors (Bronsted bases) . The compound’s molecular targets include enzymes and other proteins involved in metabolic processes .
相似化合物的比较
Phenylpyruvic Acid: The keto form of 2-hydroxy-3-phenylprop-2-enoic acid, involved in similar biochemical processes.
Acrylic Acid Derivatives: Compounds with similar structural features and reactivity.
Uniqueness: Enol-Phenylpyruvic acid is unique due to its enol form, which imparts distinct chemical properties and reactivity compared to its keto counterpart, phenylpyruvic acid .
属性
分子式 |
C9H8O3 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
2-hydroxy-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12) |
InChI 键 |
DEDGUGJNLNLJSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
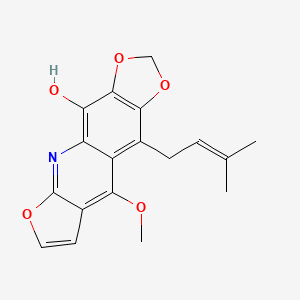
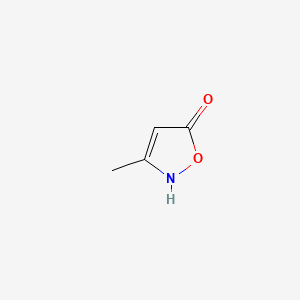
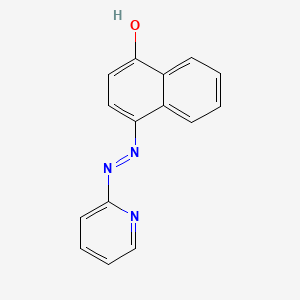
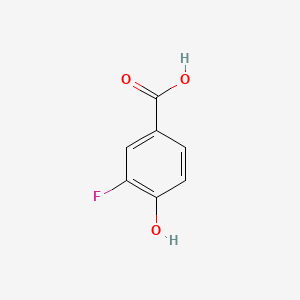
![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)
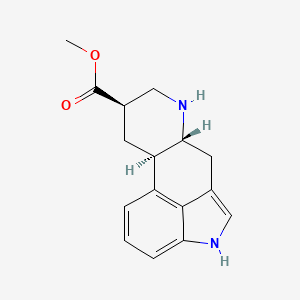
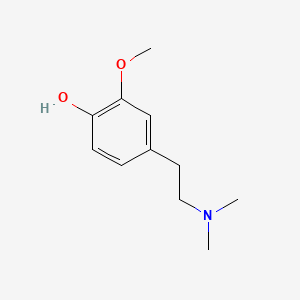
![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)
